molecular formula C14H11ClF5NO B1420820 [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1221725-70-7

[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B1420820
M. Wt: 339.69 g/mol
InChI Key: AELMIEIGACJDMX-UHFFFAOYSA-N
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Description

“[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1221725-70-7 . It has a molecular weight of 339.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C14H11ClF5NO . The InChI code is 1S/C14H10F5NO.ClH/c15-12-4-3-10 (6-13 (12)16)21-9-2-1-8 (7-20)11 (5-9)14 (17,18)19;/h1-6H,7,20H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Application in Pharmaceuticals

  • Improved Synthesis of Antidepressant Sertraline : The compound sertraline hydrochloride, an effective antidepressant, has been synthesized through an improved industrial process using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process is advantageous in terms of purity and environmental safety (Vukics et al., 2002).

Chemical Synthesis and Analysis

  • Chiral Discrimination in Chemical Synthesis : This compound's enantiomer separation was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This involved weak hydrogen bonds and interactions with the amylose carbamate chains (Bereznitski et al., 2002).
  • Ruthenium Complexes in Transfer Hydrogenation Reactions : Used in the synthesis of N-heterocyclic ruthenium(II) complexes, showing excellent conversions and high turnover frequency values in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

Material Science and Polymer Research

  • Synthesis of Novel Fluorinated Polyimides : The compound is used in the synthesis of fluorinated aromatic diamine monomers, leading to the creation of fluorine-containing polyimides with excellent solubility, thermal stability, and outstanding mechanical properties (Yin et al., 2005).

Biomedical Research

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized for their photocytotoxic properties. These complexes showed potential in inducing apoptosis and generating reactive oxygen species in cells (Basu et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO.ClH/c15-12-4-3-10(6-13(12)16)21-9-2-1-8(7-20)11(5-9)14(17,18)19;/h1-6H,7,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMIEIGACJDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)F)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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